Cas no 2500-83-6 (4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate)

4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate
- (1RS,2RS,6RS,7RS,8SR)-tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate
- 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-,acetate
- 4,7-Methanoinden-5-ol,3a,4,5,6,7,7a-hexahydro-,acetate
- endo-tricyclo[5.2.1.0(2,6)]ec-3-en-exo-8-yl acetate
- exo-tricyclo[5.2.1.02,6]dec-3-en-exo-9-yl acetate
- Tricyclo(5.2.1.02,6)dec-3-en-9-yl acetate
- tricyclo[5,2,1,02,6]dec-3-enyl-9-acetate
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl acetate
- Tricyclo[5.2.1.02,6]dec-3-en-9-yl acetate
- 7-methano-1h-inden-5-ol, 3a,4,5,6,7,7a-hexahydro- acetate
- 7-methano-1h-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-acetate
-
- MDL: MFCD00169839
- Inchi: 1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3
- InChI Key: BJLRAKFWOUAROE-UHFFFAOYSA-N
- SMILES: CC(OC1CC2CC1C1C=CCC12)=O
Computed Properties
- Exact Mass: 192.11500
- Monoisotopic Mass: 192.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Clear to amber liquid
- Density: 1.12
- Boiling Point: 258.4 °C at 760 mmHg
- Flash Point: 101.8 °C
- Refractive Index: 1.536
- PSA: 26.30000
- LogP: 2.15020
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB298419-500 mg |
Tricyclo[5.2.1.0~2,6~]dec-4-en-8-yl acetate, 90%; . |
2500-83-6 | 90% | 500mg |
€678.60 | 2023-04-26 | |
abcr | AB298419-500mg |
Tricyclo[5.2.1.0~2,6~]dec-4-en-8-yl acetate, 90%; . |
2500-83-6 | 90% | 500mg |
€678.60 | 2025-02-15 | |
A2B Chem LLC | AI77405-5mg |
tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl acetate |
2500-83-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A649760-1g |
Tricyclodecenylacetate |
2500-83-6 | 90% | 1g |
$612.0 | 2024-04-20 | |
A2B Chem LLC | AI77405-1mg |
tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl acetate |
2500-83-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI77405-10mg |
tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl acetate |
2500-83-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI77405-500mg |
tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl acetate |
2500-83-6 | >90% | 500mg |
$720.00 | 2024-04-20 |
4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate Related Literature
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
2. Back matter
-
3. Back matter
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate
Research Briefing on 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate (CAS: 2500-83-6)
This research briefing provides an in-depth analysis of the latest scientific findings related to the chemical compound 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate (CAS: 2500-83-6). This compound, a derivative of the methanoindenol family, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and pharmacological potential, making it a subject of growing interest in drug discovery and development.
The compound's structural complexity, characterized by a hexahydro-methanoindenol core with an acetate functional group, presents opportunities for diverse chemical modifications. Recent research has focused on optimizing synthetic pathways to improve yield and purity, as well as investigating its interactions with biological targets. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its molecular structure and confirm its stability under various conditions.
In the context of pharmacological research, preliminary studies suggest that 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate exhibits promising bioactivity. In vitro assays have demonstrated its potential as an inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative processes. These findings are supported by molecular docking studies, which highlight its affinity for key protein targets. However, further in vivo studies are required to validate its efficacy and safety profile.
Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's mechanism of action. Density functional theory (DFT) calculations have been used to predict its electronic properties and reactivity, providing insights into its potential as a lead compound for drug development. Additionally, structure-activity relationship (SAR) studies are underway to identify analogs with enhanced biological activity and reduced toxicity.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and scalability of synthesis need to be addressed. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound's development pipeline.
In conclusion, 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and preliminary bioactivity data position it as a candidate for further investigation. Continued interdisciplinary research will be crucial to unlocking its full therapeutic potential and addressing the challenges associated with its development.
2500-83-6 (4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-, 5-acetate) Related Products
- 6143-29-9(5-Norbornene-2-yl Acetate)
- 17511-60-3(Tricyclodecenyl propionate)
- 5413-60-5(Verdyl acetate)
- 1408108-03-1(3-bromo-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2243516-80-3((2-benzylcyclopropyl)methanesulfonyl fluoride)
- 2060036-68-0(4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride)
- 1903225-07-9(2-(3-methylphenyl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one)
- 1245570-11-9(2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine)
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)
- 1805413-35-7(6-Chloro-2-(difluoromethyl)-3-methoxypyridine-4-acetonitrile)
